molecular formula C25H21N3O4 B7706256 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

Cat. No. B7706256
M. Wt: 427.5 g/mol
InChI Key: JDSWXSHMMSHKPR-UHFFFAOYSA-N
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Description

“N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide” is a complex organic compound. It seems to contain a quinoline core, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to your compound, has been a subject of research. The easiest method for their synthesis was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

The molecular structure of quinoline derivatives displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Future Directions

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that similar compounds may also have potential for future research and development.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-3-8-21(9-4-16)27(25(30)18-6-10-22(11-7-18)28(31)32)15-20-14-19-13-17(2)5-12-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSWXSHMMSHKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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